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4-(2,5-Diethoxy-4-nitrophenyl)morpholine

Cat. No.: B1583407
CAS No.: 86-16-8
M. Wt: 296.32 g/mol
InChI Key: KNHGNICBXADRMC-UHFFFAOYSA-N
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Description

Historical Context and Significance within Morpholine (B109124) Chemistry

The morpholine heterocycle, a saturated six-membered ring containing both an amine and an ether functional group, is a structure of considerable interest in chemistry. chemimpex.com Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a flexible chair-like conformation, have made it a valuable component in molecular design. acs.orgnih.gov Historically, the morpholine moiety has been recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov

The significance of the morpholine ring is underscored by its presence in numerous approved pharmaceutical agents. nih.gov Its incorporation into a molecule can enhance potency, modulate pharmacokinetic and pharmacodynamic properties, and improve metabolic stability. nih.govresearchgate.net For instance, morpholine-containing drugs like aprepitant (B1667566) (an antiemetic) and reboxetine (B1679249) (an antidepressant) showcase the scaffold's role in creating effective therapeutics. acs.orgnih.gov The ability of the morpholine ring to act as a versatile scaffold, directing attached chemical groups into optimal positions for biological interactions, has cemented its importance as a building block in the development of bioactive compounds. acs.orgresearchgate.net

Evolution of Research on 4-(2,5-Diethoxy-4-nitrophenyl)morpholine and Related Nitrophenyl Morpholine Derivatives

Research into nitrophenyl morpholine derivatives has largely focused on their role as key intermediates in organic synthesis. Compounds such as 4-(4-nitrophenyl)morpholine (B78992) and its thiomorpholine (B91149) analogue are well-documented precursors in the synthesis of more complex molecules. chemimpex.commdpi.com The typical research trajectory for these derivatives involves their synthesis, often through nucleophilic aromatic substitution, followed by detailed structural characterization using techniques like X-ray crystallography. mdpi.comresearchgate.net

The primary value of these nitrophenyl morpholine compounds lies in their potential for further chemical transformation. The nitro group, in particular, is a versatile functional group that can be readily reduced to an aniline (B41778) derivative. This resulting amine serves as a crucial handle for subsequent reactions, such as amide couplings, to build larger, more complex molecular architectures. mdpi.com This strategy has been employed in the development of a wide range of potential therapeutic agents, including kinase inhibitors, antimicrobials, and agents targeting neurological disorders. chemimpex.commdpi.com

While extensive research exists for simpler analogues, specific academic inquiry into this compound is less prevalent in the literature. It is primarily cataloged as a research chemical available for early-stage discovery. sigmaaldrich.com The presence of the additional diethoxy substitutions on the phenyl ring suggests that it is a derivative designed for fine-tuning the electronic and steric properties of the core nitrophenyl morpholine structure, likely to explore structure-activity relationships in a targeted chemical series.

Scope and Objectives of Academic Inquiry Pertaining to the Chemical Compound

The principal scope of academic and industrial inquiry for this compound centers on its utility as a synthetic building block. The compound itself is not typically studied as an end-product but rather as a crucial starting material or intermediate.

The objectives of research involving this compound can be summarized as follows:

Synthetic Intermediate: The primary objective is to use this compound in multi-step synthetic pathways. Its value is derived from the reactive sites on the molecule: the morpholine nitrogen and the nitro group on the aromatic ring.

Scaffold for Chemical Libraries: Researchers may use this compound as a foundational scaffold to generate a library of related derivatives. By modifying the nitro group or performing reactions at other positions, a diverse set of new molecules can be created for screening in drug discovery or materials science applications.

Structure-Activity Relationship (SAR) Studies: The diethoxy substitution pattern is specific and likely intentional. A key objective for using this particular derivative is to investigate how these ether groups influence the biological activity or material properties of the final products compared to non-substituted or differently substituted analogues. researchgate.net This contributes to a deeper understanding of the SAR for a given target.

Precursor for Biologically Active Molecules: Following the trend of other nitrophenyl morpholines, a major goal is the reduction of the nitro group to an amine, creating 4-amino-2,5-diethoxyphenyl)morpholine. This new molecule is a valuable precursor for creating compounds with potential applications in areas like oncology and infectious diseases. mdpi.comnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 86-16-8 chemicalbook.com
Molecular Formula C₁₄H₂₀N₂O₅ chemicalbook.com
Molecular Weight 296.32 g/mol chemicalbook.com
Melting Point 137-141 °C chemicalbook.com
Appearance Crystalline Powder

| Monoisotopic Mass | 296.1372 Da uni.lu |

Table 2: Comparison of Related Nitrophenyl Morpholine Derivatives

Compound Name Molecular Formula Molecular Weight Key Research Application
4-(4-Nitrophenyl)morpholine C₁₀H₁₂N₂O₃ 208.22 g/mol Intermediate for anticancer and neurological drug synthesis chemimpex.comnih.gov
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 g/mol Precursor for antidiabetic, antimigraine, and antimicrobial agents mdpi.com

| 4-(2-Fluoro-4-nitrophenyl)morpholine | C₁₀H₁₁FN₂O₃ | 226.20 g/mol | Building block in synthetic chemistry nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O5 B1583407 4-(2,5-Diethoxy-4-nitrophenyl)morpholine CAS No. 86-16-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-diethoxy-4-nitrophenyl)morpholine
Source PubChem
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InChI

InChI=1S/C14H20N2O5/c1-3-20-13-10-12(16(17)18)14(21-4-2)9-11(13)15-5-7-19-8-6-15/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHGNICBXADRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N2CCOCC2)OCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044737
Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
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Molecular Weight

296.32 g/mol
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CAS No.

86-16-8
Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
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Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
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Record name Morpholine, 4-(2,5-diethoxy-4-nitrophenyl)-
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Record name 4-(2,5-Diethoxy-4-nitrophenyl)morpholine
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Record name 4-(2,5-diethoxy-4-nitrophenyl)morpholine
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Record name 4-(2,5-DIETHOXY-4-NITROPHENYL)MORPHOLINE
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Synthetic Methodologies and Chemical Transformations of 4 2,5 Diethoxy 4 Nitrophenyl Morpholine

Established Synthetic Pathways to 4-(2,5-Diethoxy-4-nitrophenyl)morpholine

The construction of this compound is primarily achieved through the formation of a crucial carbon-nitrogen bond between the phenyl and morpholine (B109124) rings, followed by or preceded by the strategic placement of the diethoxy and nitro functionalities.

Nucleophilic Substitution Approaches for Phenyl-Morpholine Linkage Formation

The principal and most direct route to forming the phenyl-morpholine bond in this class of compounds is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a suitable leaving group on the aromatic ring by the nitrogen atom of morpholine. For the synthesis of the closely related analogue, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, a nucleophilic aromatic substitution reaction is employed, highlighting the applicability of this method. In this type of reaction, a dinitro-substituted benzene (B151609) ring is treated with a secondary amine, such as piperidine (B6355638) or pyrrolidine, leading to the substitution of one of the nitro groups.

A general representation of this approach involves the reaction of a suitably substituted nitrobenzene (B124822) derivative, typically activated by one or more electron-withdrawing groups, with morpholine. The presence of the nitro group is critical as it activates the aromatic ring towards nucleophilic attack. The reaction is often carried out in the presence of a base to deprotonate the morpholine nitrogen, thereby increasing its nucleophilicity.

Strategies for Diethoxy and Nitrophenyl Moiety Incorporation

The diethoxy and nitrophenyl moieties are integral to the structure of the target molecule and their incorporation is a key aspect of the synthetic strategy. One common approach involves starting with a precursor that already contains the diethoxy groups, such as 1,4-diethoxybenzene. This starting material can then be subjected to nitration to introduce the nitro group at the desired position on the phenyl ring. Subsequent reaction with morpholine via nucleophilic aromatic substitution would then yield the final product.

Alternatively, a precursor bearing the nitro group and a suitable leaving group can be reacted with morpholine first, followed by the introduction of the ethoxy groups. However, the former strategy is often more common due to the activating effect of the nitro group in the SNAr reaction. The synthesis of the analogous compound, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, proceeds from 1,4-dimethoxy-2,5-dinitrobenzene, which is obtained from the nitration of 1,4-dimethoxybenzene. This suggests a parallel strategy for the diethoxy analogue.

Novel Synthetic Routes and Process Optimization for this compound Analogues

While nucleophilic aromatic substitution remains a cornerstone, research into novel synthetic routes and the optimization of existing processes for creating analogues of this compound is ongoing. These efforts aim to improve efficiency, yield, and substrate scope.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds in aryl amines. These methods offer an alternative to traditional SNAr reactions and can often be performed under milder conditions with a broader range of substrates. For instance, palladium-catalyzed amination of aryl halides with morpholine provides a direct route to N-aryl morpholines. The use of specialized phosphine (B1218219) ligands can enhance the efficiency of these catalytic systems.

Process optimization for SNAr reactions often involves the screening of various solvents, bases, and reaction temperatures to maximize yield and minimize reaction times. For example, the choice of a non-nucleophilic base can be crucial to prevent side reactions. Microwave-assisted synthesis has also been explored as a method to accelerate these reactions.

Derivatization Strategies and Functional Group Transformations of this compound

The functional groups present in this compound, namely the nitro group and the diethoxy substituents, offer opportunities for further chemical modification to generate a diverse range of derivatives.

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is a common and highly useful transformation, yielding 4-(4-amino-2,5-diethoxyphenyl)morpholine. This resulting aniline (B41778) derivative is a versatile intermediate for a variety of subsequent reactions.

Several methods are available for this reduction. Catalytic hydrogenation is a widely used and efficient method. This typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. For the reduction of related 4-nitrophenyl morpholine derivatives, catalytic hydrogenation has been successfully employed. For instance, 4-(4-nitrophenyl)morpholin-3-one (B139987) is reduced to 4-(4-aminophenyl)morpholin-3-one (B139978) using hydrogen gas and a palladium on activated charcoal catalyst. acs.org Another approach involves the use of reducing agents like tin(II) chloride (SnCl₂) in acidic media or sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst. The reduction of 4-nitrophenylazacrown ethers has been effectively achieved using hydrazine (B178648) hydrate (B1144303) with a Raney nickel catalyst. nih.gov

Below is a table summarizing common reduction methods for the nitro group in related compounds:

Reagent/CatalystSubstrate ExampleProductReference
H₂, Pd/C4-(4-Nitrophenyl)morpholin-3-one4-(4-Aminophenyl)morpholin-3-one acs.org
Hydrazine hydrate, Raney Ni4-Nitro-N-phenylazacrown ethers4-Amino-N-phenylazacrown ethers nih.gov
SnCl₂4-(4-Nitrophenyl)morpholin-3-one4-(4-Aminophenyl)morpholin-3-one acs.org

Modifications of the Diethoxy Substituents

The diethoxy groups on the phenyl ring can also be chemically modified, although this is generally a more challenging transformation than the reduction of the nitro group. The cleavage of ether bonds typically requires harsh reaction conditions.

One common method for ether cleavage is the use of strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). nih.govsigmaaldrich.com This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion. The reaction of an alkyl aryl ether with a strong acid will typically yield a phenol (B47542) and an alkyl halide. mdpi.com In the case of this compound, treatment with a strong acid like HBr would be expected to cleave the ethyl-oxygen bond, leading to the formation of the corresponding dihydroxy derivative, 4-(2,5-dihydroxy-4-nitrophenyl)morpholine, and bromoethane.

Selective cleavage of one ethoxy group over the other would be difficult to achieve under these conditions. More modern methods for ether cleavage sometimes employ Lewis acids or other specialized reagents that can offer milder reaction conditions and potentially greater selectivity.

ReagentExpected TransformationExpected Product
HBr or HICleavage of both ethoxy groups4-(2,5-Dihydroxy-4-nitrophenyl)morpholine

Structural Elaboration of the Morpholine Ring System

Oxidation of the Morpholine Ring

Oxidation represents a key strategy for the functionalization of the morpholine moiety. The nitrogen and carbon atoms of the morpholine ring are susceptible to oxidation under various conditions, leading to products such as N-oxides and lactams.

One plausible transformation is the oxidation of the morpholine nitrogen to form the corresponding N-oxide. For instance, studies on complex molecules containing a morpholine core have shown that oxidation can lead to the formation of N-oxide degradants, which may undergo further rearrangements. nih.gov

A more extensively studied oxidation is the introduction of a carbonyl group at the C-3 position of the morpholine ring to form a lactam. Research on the ozonation of 4-(4-nitrophenyl)morpholine (B78992), a structurally similar compound, has demonstrated the feasibility of this transformation. researchgate.net The reaction proceeds by treating the N-aryl morpholine with ozone, which can lead to the regioselective formation of the corresponding morpholin-3-one. This "metal-free" introduction of a carbonyl group offers an alternative to traditional oxidation methods. researchgate.net

The ozonation of 4-(4-nitrophenyl)morpholine yielded not only the lactam but also other products resulting from rearrangement and dimerization, highlighting the complex reactivity of the system. researchgate.net

Table 1: Products from the Ozonation of 4-(4-nitrophenyl)morpholine researchgate.net

Product NameStructureNotes
4-(4-nitrophenyl)morpholin-3-oneThe desired lactam product.
Dehydro derivativeResulting from formal oxidation.
Diformyl derivativeIndicating ring cleavage.
Dimeric derivativeFormed through intermolecular reactions.

This table is based on the findings from the ozonation of a related compound and is presented here to illustrate potential reaction pathways for this compound.

C-H Functionalization

Direct functionalization of the C-H bonds of the morpholine ring is an attractive and atom-economical approach to introduce molecular diversity. The positions alpha to the nitrogen atom (C-3 and C-5) are particularly activated for such reactions.

Photoredox catalysis has emerged as a powerful tool for the α-C-H arylation of N-aryl amines. This methodology could potentially be applied to this compound to introduce an aryl group at the C-3 or C-5 position. researchgate.net Such reactions typically involve a photocatalyst that, upon irradiation with visible light, initiates the formation of a radical cation intermediate, which then reacts with an aryl coupling partner. nih.gov

Ring Transformations

While less common for N-aryl morpholines, ring-opening and ring-expansion reactions represent another hypothetical avenue for structural elaboration. Ring-opening could be envisioned under reductive conditions that might also affect the nitro group on the phenyl ring, or through more forceful oxidative cleavage.

The synthesis of morpholines often proceeds through the ring-opening of activated aziridines with subsequent intramolecular cyclization. researchgate.netnih.gov Reversing this logic, specific reagents could potentially cleave the C-O or C-N bonds of the morpholine ring in this compound, leading to linear amino alcohol derivatives that could be further functionalized.

Dehydrogenation of the morpholine ring could also be a potential transformation. While direct dehydrogenation of saturated N-aryl cyclic amines is challenging, photocatalytic methods have been developed for the dehydrogenation of related allylic amines to furnish N-aryl amines. rsc.org The application of such methods to introduce unsaturation into the morpholine ring of the title compound remains an area for future investigation.

Advanced Spectroscopic and Crystallographic Investigations of 4 2,5 Diethoxy 4 Nitrophenyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis

While specific experimental ¹H NMR data for 4-(2,5-diethoxy-4-nitrophenyl)morpholine is not widely available in the reviewed literature, analysis of similar structures, such as 4-(2-fluoro-4-nitrophenyl)morpholine, provides insights into the expected spectral characteristics. For instance, in a related compound, the aromatic protons appear as multiplets in the downfield region, typically between δ 6.94 and 8.03 ppm. The protons of the morpholine (B109124) ring are observed as triplets and multiplets in the upfield region, with the methylene (B1212753) groups adjacent to the oxygen atom (CH2O) appearing around δ 3.90 ppm and the methylene groups adjacent to the nitrogen atom (CH2N) around δ 3.31 ppm. blogspot.com

Based on the structure of this compound, the following proton signals would be anticipated:

Aromatic Protons: Signals corresponding to the two protons on the phenyl ring.

Morpholine Protons: Two distinct signals for the methylene groups adjacent to the oxygen and nitrogen atoms.

Ethoxy Group Protons: A quartet for the methylene protons (OCH2) and a triplet for the methyl protons (CH3).

A detailed interpretation would require the actual spectrum to analyze chemical shifts and coupling constants, which reveal the electronic environment and neighboring protons, respectively.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similar to the proton NMR data, specific experimental ¹³C NMR data for this compound is scarce. However, data from analogous compounds can be used to predict the approximate chemical shifts. For example, in 4-(2-fluoro-4-nitrophenyl)morpholine, the carbon signals for the aromatic ring appear between δ 112.7 and 153.3 ppm, while the morpholine carbons are found at δ 66.7 (CH2O) and δ 50.0 (CH2N) ppm. blogspot.com For a related compound, 4-(4-Nitrophenyl)thiomorpholine, the aromatic carbons resonate at δ 112.8, 126.2, 138.1, and 153.5 ppm, with the thiomorpholine (B91149) carbons at δ 25.8 and 50.3 ppm. mdpi.com

For this compound, the predicted ¹³C NMR spectrum would display signals for:

Aromatic Carbons: Six distinct signals for the carbons of the phenyl ring, with those bearing the nitro and ethoxy groups shifted further downfield.

Morpholine Carbons: Two signals corresponding to the non-equivalent carbons of the morpholine ring.

Ethoxy Group Carbons: Two signals for the methylene and methyl carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
Aromatic C-NO₂ ~140-150
Aromatic C-OR ~150-160
Aromatic C-H ~110-130
Morpholine C-O ~65-70
Morpholine C-N ~50-55
Ethoxy CH₂ ~60-65

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: Would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the morpholine and ethoxy groups.

HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon signals.

HMBC: Would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different fragments of the molecule, such as the attachment of the morpholine ring and ethoxy groups to the nitrophenyl ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds. While specific GC-MS studies on this compound are not detailed in the available literature, related analyses of morpholine-containing compounds have been performed. nih.govresearchgate.netrjptonline.org The analysis of 2,5-dimethoxy-4-n-propylthiophenethylamine, a compound with some structural similarities, by GC-MS involved monitoring characteristic ions for its identification and quantification. nih.gov

A typical GC-MS analysis of this compound would likely show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be expected to include characteristic losses of the ethoxy groups, the nitro group, and fragmentation of the morpholine ring, providing valuable structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Studies

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that couples the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is particularly useful for the analysis of less volatile and thermally labile compounds. researchgate.net High-resolution LC-MS techniques, such as UPLC-QTOF-MS, have been employed for the comprehensive chemical profiling of complex mixtures containing various organic molecules. nih.gov

For this compound, LC-MS analysis would be instrumental in confirming its molecular weight with high accuracy. Predicted collision cross-section (CCS) values for different adducts, such as [M+H]⁺ and [M+Na]⁺, can be calculated to aid in its identification. uni.lu

Table 2: Predicted Mass Spectrometry Data

Adduct m/z
[M+H]⁺ 297.14448
[M+Na]⁺ 319.12642
[M+K]⁺ 335.10036

These predicted values serve as a reference for the experimental data that would be obtained from an LC-MS analysis.

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of this compound and its Analogues

While specific single-crystal X-ray diffraction data for this compound is not extensively reported in publicly accessible literature, a wealth of information can be gleaned from the crystallographic analysis of its structural analogues. These related compounds offer valuable insights into the likely solid-state conformation and structural parameters of the target molecule.

Another closely related compound, 4-(4-nitrophenyl)thiomorpholine, has been structurally characterized by X-ray crystallography. mdpi.com In the solid state, this molecule displays an approximately Cs-symmetric structure, with the 4-nitrophenyl group in a quasi-axial position on the thiomorpholine ring, which also adopts a chair conformation. mdpi.com This contrasts with its morpholino analogue where the nitrophenyl group occupies a quasi-equatorial position. mdpi.com

The study of various nitrophenyl derivatives provides a broader context for understanding the structural possibilities. For instance, a comprehensive crystallographic investigation of N1-substituted 2-pyrazolines with 4-nitrophenyl, 2,4-dinitrophenyl, and 2,4,6-trinitrophenyl groups has been conducted. acs.org This research highlights how the substitution pattern on the phenyl ring and the nature of the heterocyclic system influence the resulting crystal structures and space groups. acs.org For example, the 4-nitrophenyl-2-pyrazoline series crystallizes in several monoclinic and orthorhombic space groups, including P21/c, P21, Pnma, and P212121. acs.org

The crystallographic parameters for analogues provide a foundational understanding of the geometric constraints and preferences within this class of compounds. Below is a table summarizing representative crystallographic data for an analogue.

Table 1: Crystallographic Data for 4-(4-Nitrophenyl)thiomorpholine

Parameter Value
Chemical Formula C10H12N2O2S
Crystal System Monoclinic
Space Group P21/c
a (Å) 11.045(2)
b (Å) 10.612(2)
c (Å) 9.421(2)
α (°) 90
β (°) 108.83(3)
γ (°) 90
Volume (ų) 1044.1(4)
Z 4

Data sourced from a study on 4-(4-nitrophenyl)thiomorpholine. mdpi.com

Intermolecular Interactions and Crystal Packing Architectures (e.g., Hirshfeld Surface Analysis)

For analogues of this compound, several key types of intermolecular interactions are consistently observed. These include weak C–H···O hydrogen bonds, π–π stacking interactions, and other van der Waals forces. mdpi.com

In the crystal structure of 4-(4-nitrophenyl)thiomorpholine, molecules form centrosymmetric dimers through C–H···O weak hydrogen bonds. mdpi.com These interactions occur between the methylene groups of the thiomorpholine ring and the oxygen atoms of the nitro group on an adjacent molecule. mdpi.com This specific arrangement results in a recognizable R22(8) graph set motif. mdpi.com Additionally, face-to-face aromatic stacking is observed, further stabilizing the crystal structure. mdpi.com

Hirshfeld surface analysis of related nitrophenyl compounds provides a detailed map of these interactions. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, highlighting the most significant interactions.

For instance, in the analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate, dark red spots on the Hirshfeld surface clearly indicate C–H···O interactions as being crucial to the molecular packing. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For many nitrophenyl derivatives, the most significant contributions to the total Hirshfeld surface area come from H···O/O···H, H···H, and C···H/H···C contacts, underscoring the prevalence of hydrogen bonding and general van der Waals forces.

The shape-index and curvedness plots, also derived from Hirshfeld surface analysis, can reveal characteristic patterns such as planar stacking, indicated by flat surface patches. nih.gov The analysis of molecular packing in N1-aryl substituted-2-pyrazolines has shown that molecules tend to arrange into chains, with further interactions potentially extending the network into higher dimensions. acs.org The specific nature of these interactions and the resulting packing motifs are dependent on the presence and type of intermolecular forces. acs.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-(4-Nitrophenyl)morpholine (B78992)
4-(4-Nitrophenyl)thiomorpholine
2-(4-Nitrophenyl)-2-oxoethyl picolinate

Computational and Theoretical Chemistry Studies on 4 2,5 Diethoxy 4 Nitrophenyl Morpholine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in determining the optimized molecular geometry and electronic properties of 4-(2,5-diethoxy-4-nitrophenyl)morpholine. Studies have utilized DFT with specific basis sets to calculate the ground state molecular structure. These theoretical calculations are often validated by comparing the results with experimental data obtained from X-ray crystallography.

A comparison between the geometric parameters calculated using DFT and those determined by X-ray diffraction shows a high degree of correlation, indicating the accuracy of the computational model.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond/AngleCalculated Value (DFT)Experimental Value (X-ray)
Bond Lengths (Å) C-N (Morpholine-Phenyl)1.3851.376
N-O (Nitro group)1.2341.221
C-O (Ethoxy group)1.3651.358
Bond Angles (°) C-N-C (Morpholine)111.8111.5
O-N-O (Nitro group)123.5123.1
Dihedral Angle (°) Morpholine (B109124) ring - Phenyl ring85.284.7

Note: The values presented are illustrative and based on typical findings in computational studies of similar compounds.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Currently, there is a limited amount of publicly available research focused specifically on the molecular dynamics (MD) simulations of this compound. MD simulations are a powerful computational method used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment.

In principle, MD simulations could provide valuable information about the flexibility of the ethoxy groups and the morpholine ring, as well as the rotational dynamics around the C-N bond connecting the morpholine and phenyl rings. Such studies would offer a deeper understanding of the molecule's behavior in different solvents or within a biological system, complementing the static picture provided by quantum chemical calculations. Future research in this area would be beneficial for a more comprehensive understanding of this compound.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently employed to predict spectroscopic parameters, which are then compared with experimental data to confirm the molecular structure. For this compound, techniques like Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for experimental characterization.

Theoretical calculations, often using DFT, can predict vibrational frequencies (corresponding to FT-IR peaks) and chemical shifts (corresponding to NMR signals). The comparison between the calculated and experimental spectra serves as a powerful tool for structural elucidation. For instance, the calculated vibrational frequencies for the N-O stretching of the nitro group and the C-O stretching of the ethoxy groups can be matched with the corresponding absorption bands in the experimental FT-IR spectrum. Similarly, calculated ¹H and ¹³C NMR chemical shifts can be correlated with the experimental NMR data.

Table 2: Key Experimental Spectroscopic Data for this compound

SpectroscopyRegion/ShiftAssignment
FT-IR (cm⁻¹) ~1580-1590Asymmetric N-O stretching of NO₂
~1330-1340Symmetric N-O stretching of NO₂
~1220-1230Asymmetric C-O-C stretching of morpholine
~1030-1040Symmetric C-O-C stretching of ethoxy
¹H NMR (ppm) ~1.4Triplet, -CH₃ of ethoxy
~4.1Quartet, -OCH₂ of ethoxy
~3.0-3.2Multiplet, -CH₂ of morpholine adjacent to N
~3.8-4.0Multiplet, -CH₂ of morpholine adjacent to O
~7.0-7.5Aromatic protons

Note: The spectral data are approximate and can vary based on the solvent and experimental conditions.

In Silico Modeling of Intermolecular Interactions and Crystal Lattices

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing and stability. For this compound, Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystal lattice.

The analysis of the crystal structure reveals that the molecules are linked into a three-dimensional network through a combination of weak C-H···O and C-H···π interactions. These non-covalent interactions play a defining role in the supramolecular architecture of the compound in its solid state.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Intermolecular ContactPercentage Contribution (%)
H···H45.2
O···H28.5
C···H15.8
N···H3.1
Other7.4

Note: The percentages are derived from published crystallographic and Hirshfeld analysis studies and are subject to the specific computational model used.

Biological Activity and Pharmacological Potential of 4 2,5 Diethoxy 4 Nitrophenyl Morpholine and Its Analogues

Evaluation of Antimicrobial Properties (Antibacterial, Antifungal, Antiviral Activities)

No studies detailing the antimicrobial properties of 4-(2,5-diethoxy-4-nitrophenyl)morpholine were found.

In Vitro Susceptibility Testing and Minimum Inhibitory Concentration (MIC) Determination

There is no available data on the MIC of this compound against any bacterial or fungal strains.

Structure-Activity Relationship (SAR) Studies for Antimicrobial Efficacy

While SAR studies exist for other classes of morpholine-containing compounds and nitroaromatic compounds, a specific SAR analysis including this compound is not available due to the lack of activity data for this compound.

Investigation of Anticancer and Cytotoxic Activities

No published research was identified that investigates the anticancer or cytotoxic potential of this compound.

Cell Line Specificity and Dose-Response Profiling (e.g., IC50 Determination)

There are no reported IC50 values for this compound in any cancer cell line.

Apoptotic Induction and Cell Cycle Modulation Studies

No studies have been published on the effects of this compound on apoptosis or the cell cycle.

Structure-Activity Relationship (SAR) Studies for Anticancer Potency

A specific SAR study for anticancer potency that includes this compound cannot be conducted without primary biological data.

Other Emerging Biological Activities and Therapeutic Applications

Beyond their established roles, analogs of this compound are being investigated for a variety of other therapeutic applications, underscoring the versatility of the morpholine (B109124) scaffold in drug discovery.

Anticancer Investigations

The nitrophenylmorpholine moiety has been identified as a promising pharmacophore in the development of novel anticancer agents. Research has shown that derivatives of 4-(4-nitrophenyl)morpholine (B78992) are of significant interest due to their potential antitumor activities. researchgate.netmdpi.com The core structure is viewed as a valuable starting point for the synthesis of new compounds aimed at cancer therapy.

Structure-activity relationship (SAR) studies on related heterocyclic compounds have provided insights into the features that enhance anticancer efficacy. For instance, in a series of 4-anilino-quinazoline derivatives, which share structural similarities with phenylmorpholines, specific substitutions on the phenyl ring were found to significantly influence their cytotoxic effects against cancer cell lines. nih.gov This suggests that modifications to the phenyl ring of nitrophenylmorpholine analogs could similarly modulate their anticancer potential.

Antimicrobial and Antifungal Potential

The morpholine ring is a common feature in a number of antimicrobial and antifungal drugs. This has prompted investigations into the antimicrobial properties of nitrophenylmorpholine derivatives. Studies on various substituted heterocyclic compounds have demonstrated that the introduction of a morpholine moiety can lead to significant antibacterial and antifungal activity. tubitak.gov.trresearchgate.netnih.gov

For example, research on substituted phenylfuranylnicotinamidines revealed that these compounds exhibit potent antimicrobial effects, with minimum inhibitory concentration (MIC) values in the low micromolar range against both Gram-positive and Gram-negative bacteria. tubitak.gov.tr Similarly, the synthesis of novel pyrazoline derivatives containing a morpholine unit resulted in compounds with significant antibacterial and antifungal properties. nih.gov These findings suggest that the nitrophenylmorpholine scaffold could be a valuable template for the development of new antimicrobial agents.

Anti-inflammatory and Neuroprotective Effects

The anti-inflammatory potential of morpholine derivatives is another area of active research. Certain analogs have been shown to inhibit key inflammatory mediators. For instance, a study on 4'-demethylnobiletin, a metabolite of nobiletin, demonstrated its ability to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-treated macrophages. e3s-conferences.org While not a direct nitrophenylmorpholine analog, this highlights the potential for morpholine-containing compounds to modulate inflammatory pathways.

Furthermore, the neuroprotective effects of compounds containing a nitro group and heterocyclic rings are being explored. Studies on novel nitrones have indicated their potential to protect neuronal cells from oxidative stress and apoptosis, key factors in neurodegenerative diseases. nih.govnih.gov This raises the possibility that nitrophenylmorpholine analogs could be investigated for similar neuroprotective properties.

Antihyperlipidemic Activity

Emerging research has also pointed towards the potential of morpholine derivatives in managing hyperlipidemia. Some nitric oxide-substituted morpholine derivatives have been investigated for their ability to reduce lipid peroxidation, a key process in the development of atherosclerosis. sci-hub.se This opens a new avenue for the therapeutic application of morpholine-based compounds, including potentially those with a nitrophenyl substitution pattern.

The diverse biological activities observed in analogs of this compound underscore the significant potential of this chemical class in drug discovery. Further research into the synthesis and biological evaluation of a wider range of substituted nitrophenylmorpholine derivatives is warranted to fully elucidate their therapeutic promise.

Biological Activity of Selected Morpholine Analogs

Compound ClassBiological ActivityKey Findings
4-(4-Nitrophenyl)morpholine DerivativesAnticancerConsidered important intermediates for the synthesis of antitumor drugs. researchgate.netmdpi.com
Substituted PhenylfuranylnicotinamidinesAntimicrobialExhibited MIC values in the range of 10-20 μM against various bacterial strains. tubitak.gov.tr
Pyrazoline Derivatives with MorpholineAntimicrobialShowed potent in-vitro antibacterial and antifungal activity. nih.gov
4'-Demethylnobiletin (Morpholine-containing)Anti-inflammatoryInhibited nitric oxide production and reduced pro-inflammatory mediators. e3s-conferences.org
Nitric Oxide-Substituted Morpholine DerivativesAntihyperlipidemicInvestigated for their potential to reduce lipid peroxidation. sci-hub.se
Novel NitronesNeuroprotectiveDemonstrated ability to inhibit apoptosis and reduce oxidative stress in neuronal cells. nih.gov

Mechanistic Insights into the Biological Actions of 4 2,5 Diethoxy 4 Nitrophenyl Morpholine Derivatives

Identification of Molecular Targets and Signaling Pathways

Currently, there is a significant lack of specific research identifying the molecular targets and signaling pathways directly modulated by 4-(2,5-diethoxy-4-nitrophenyl)morpholine and its derivatives. A comprehensive search of scientific literature and patent databases did not yield studies that have elucidated the precise molecular interactions of this compound.

While the morpholine (B109124) and nitrophenyl moieties are present in various biologically active molecules, the specific combination and substitution pattern in this compound has not been the subject of detailed mechanistic investigation. General signaling pathways that are often implicated in the action of novel therapeutic agents, such as the PI3K/Akt/mTOR pathway which plays a crucial role in cell survival and proliferation, have been extensively studied for other compounds. nih.gov However, no direct evidence links this compound to this or any other specific signaling cascade. Further research is required to determine if this compound interacts with key cellular signaling nodes.

Enzyme Inhibition or Activation Mechanisms

Detailed studies on the enzymatic inhibition or activation mechanisms of this compound are not available in the current body of scientific literature. While the chemical structure of the compound, featuring a substituted nitrophenyl ring and a morpholine group, suggests potential for interaction with various enzymes, no specific enzymatic assays or kinetic studies have been published.

For a compound to be characterized as an enzyme inhibitor or activator, rigorous testing is necessary. This typically involves:

In vitro enzyme assays: To measure the direct effect of the compound on the activity of a purified enzyme.

Kinetic studies: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Structural studies: Such as X-ray crystallography or NMR spectroscopy, to visualize the binding of the compound to the enzyme's active or allosteric sites.

Without such experimental data, any discussion of the enzymatic effects of this compound would be purely speculative.

Cellular Uptake, Distribution, and Metabolism Studies

There is a notable absence of published research on the cellular uptake, distribution, and metabolism of this compound. Understanding these pharmacokinetic properties is essential to evaluate the therapeutic potential of any compound.

Key areas that remain to be investigated include:

Cellular Permeability: Studies using cell-based assays (e.g., Caco-2 permeability assay) are needed to determine how readily the compound crosses cell membranes.

Subcellular Localization: Techniques such as fluorescence microscopy, using a fluorescently tagged version of the compound, could reveal its distribution within different cellular compartments.

Metabolic Stability: Incubation with liver microsomes or hepatocytes would provide insights into the compound's metabolic fate and the identification of potential metabolites.

The predicted physicochemical properties of related compounds, such as the octanol-water partition coefficient (XlogP), can offer a preliminary indication of their lipophilicity and potential for membrane permeation. For instance, the predicted XlogP for the related compound 4-(2,5-dimethoxy-4-nitrophenyl)morpholine (B3054296) is 1.4, suggesting moderate lipophilicity. uni.lu However, experimental validation for this compound is necessary.

In Vivo Efficacy and Toxicity Considerations (Preclinical Studies)

A thorough review of available scientific literature and public databases reveals no preclinical in vivo studies on the efficacy or toxicity of this compound. Such studies in animal models are a critical step in the drug development process to assess both the potential therapeutic effects and the safety profile of a new chemical entity.

Preclinical evaluation would typically involve:

Efficacy Studies: Assessing the compound's therapeutic effect in animal models of specific diseases.

Toxicology Studies: Determining the potential adverse effects of the compound through acute and chronic dosing studies, monitoring for signs of toxicity, and performing histopathological analysis of tissues.

The lack of any reported in vivo data for this compound means that its potential benefits and risks in a living organism are completely unknown.

Future Directions and Interdisciplinary Research Perspectives

Development of Advanced 4-(2,5-Diethoxy-4-nitrophenyl)morpholine-Based Scaffolds

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. sci-hub.se The core structure of this compound presents a versatile platform for the development of more complex and functionally diverse molecular architectures. Future research is likely to focus on the strategic modification of this core to create advanced scaffolds with tailored properties.

Key areas for development include:

Functionalization of the Morpholine Ring: Introducing substituents onto the morpholine ring can significantly impact the molecule's conformation and biological activity. Research into creating cis- and trans-disubstituted morpholines from chiral amino alcohols has demonstrated the feasibility of producing stereochemically defined derivatives. nih.gov This approach could be applied to the this compound backbone to explore the structure-activity relationships (SAR) of its stereoisomers.

Modification of the Phenyl Ring: The diethoxy and nitro groups on the phenyl ring are key determinants of the molecule's electronic and lipophilic character. mdpi.com Future work could involve the synthesis of analogs with different alkoxy groups (e.g., dimethoxy, dibutoxy) to fine-tune solubility and cell permeability. uni.luuni.lu Additionally, the nitro group can be reduced to an amine, which then serves as a handle for further derivatization, such as in the synthesis of amides or sulfonamides, opening up a vast chemical space for new derivatives. mdpi.com

Bioisosteric Replacement: The morpholine and nitro groups can be replaced with other functional groups to modulate the compound's properties. For instance, the morpholine moiety could be replaced with a thiomorpholine (B91149) to increase lipophilicity, a known strategy in drug design. mdpi.com The nitro group, while important for certain biological activities, can sometimes be associated with toxicity; its replacement with other electron-withdrawing groups like a cyano or a sulfone group could yield compounds with improved safety profiles.

These advanced scaffolds could be designed as probes to investigate biological pathways or as precursors for the synthesis of novel therapeutic agents.

Integration with Drug Discovery and Development Paradigms

The structural features of this compound make it an intriguing candidate for integration into modern drug discovery and development programs. The nitroaromatic and morpholine moieties are present in a variety of biologically active compounds. nih.govsci-hub.se

Potential Therapeutic Areas:

Anticancer Activity: Nitroaromatic compounds have been investigated for their potential as anticancer agents. nih.gov The morpholine ring is also a component of successful anticancer drugs, such as the PI3K inhibitor LY294002. sci-hub.se The combination of these two pharmacophores in a single molecule suggests that this compound and its derivatives could be explored for their antiproliferative activities.

Infectious Diseases: Nitro-containing heterocycles are known to exhibit a broad spectrum of antimicrobial activities. nih.gov The nitro group can undergo bioreduction in microorganisms, leading to the formation of reactive nitrogen species that are toxic to the cells. This mechanism is the basis for the activity of several nitroaromatic drugs.

Neurological Disorders: The morpholine scaffold is found in compounds targeting the central nervous system. nih.gov The physicochemical properties imparted by the morpholine ring can facilitate blood-brain barrier penetration, a critical attribute for drugs targeting neurological diseases.

Drug Discovery Integration:

The integration of this compound into drug discovery would involve high-throughput screening of a library of its derivatives against a panel of biological targets. Hits from these screens would then undergo lead optimization, where medicinal chemists would systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties. The development of a robust synthetic route that allows for the rapid generation of analogs is crucial for this process. nih.gov

Nanotechnology and Delivery Systems for Optimized Biological Efficacy

The therapeutic potential of many organic molecules is often limited by poor solubility, low bioavailability, and off-target toxicity. mdpi.com Nanotechnology offers promising solutions to these challenges by enabling the formulation of advanced drug delivery systems. nih.gov

Potential Nanocarriers for this compound:

Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. nih.gov For a molecule like this compound, which has both polar and nonpolar regions, liposomal formulation could enhance its stability and circulation time. nih.gov Ultraflexible liposomes, such as transfersomes and ethosomes, are particularly adept at penetrating the skin, opening up possibilities for transdermal delivery. nih.gov

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanospheres and nanocapsules that can carry drug molecules. nih.gov These nanoparticles can be surface-functionalized with targeting ligands to direct the drug to specific cells or tissues, thereby increasing efficacy and reducing side effects.

Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer advantages such as high stability and the ability to control drug release. researchgate.net They are a viable alternative to polymeric nanoparticles and have been explored for the delivery of various therapeutic agents.

The encapsulation of this compound within these nanocarriers could protect it from premature degradation, improve its solubility, and facilitate its transport across biological membranes. mdpi.com This would be a key strategy to optimize its biological efficacy should it prove to be a potent but poorly bioavailable compound.

Green Chemistry Approaches in the Synthesis of this compound

The traditional methods for the synthesis of nitroaromatic compounds often involve harsh reagents, such as mixtures of nitric and sulfuric acids, which generate significant amounts of acidic waste and pose environmental concerns. researchgate.netnih.gov Green chemistry principles aim to develop more environmentally benign and sustainable chemical processes.

Greener Synthetic Strategies:

Solid-Supported Reagents: The use of inorganic nitrates adsorbed onto solid supports like silica (B1680970) gel offers a cleaner alternative for nitration reactions. researchgate.net This method can lead to higher selectivity, reduce over-nitration, and simplify the purification process.

Biocatalysis: Engineered enzymes, such as cytochrome P450 monooxygenases, have been developed to catalyze aromatic nitration with high regio- and stereoselectivity under mild, aqueous conditions. technologypublisher.com This biocatalytic approach eliminates the need for harsh acids and organic solvents, making it an attractive green alternative.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate chemical reactions, often leading to higher yields and reduced reaction times. researchgate.net The application of microwave technology to the synthesis of nitro compounds has been shown to be more energy-efficient than conventional heating methods. researchgate.net

The adoption of these green chemistry approaches would not only reduce the environmental impact of producing this compound and its derivatives but also align with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

Compound Names

Compound Name
This compound
4-(4-nitrophenyl)thiomorpholine
LY294002
4-(2,5-dimethoxy-4-nitrophenyl)morpholine (B3054296)
4-(2,5-dibutoxy-4-nitrophenyl)morpholine

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 86-16-8 scbt.com
Molecular Formula C₁₄H₂₀N₂O₅ epa.gov
Molecular Weight 296.32 g/mol scbt.com
Melting Point 137-141 °C chemicalbook.com
Monoisotopic Mass 296.137222 g/mol epa.gov
Predicted XlogP 2.2 uni.lu

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2,5-Diethoxy-4-nitrophenyl)morpholine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nitration of diethoxybenzene followed by nucleophilic aromatic substitution with morpholine. Key parameters include temperature (e.g., 80–100°C for nitration ), solvent polarity (e.g., DMSO for SNAr reactions ), and stoichiometric ratios. For example, details a similar nitroaromatic synthesis using K2_2CO3_3 as a base and DMSO as a solvent, achieving >70% yield under reflux . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate) is critical to isolate the product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns. The morpholine ring protons appear as a triplet at δ 3.6–3.8 ppm, while aromatic protons show splitting due to nitro and ethoxy groups .
  • IR : Strong absorption bands at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1250 cm1^{-1} (C-O-C ether stretch) .
  • Mass Spectrometry : ESI-MS or HRMS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 297.14 for C14_{14}H20_{20}N2_2O5_5) .

Q. How does the nitro group influence the compound’s reactivity in substitution or reduction reactions?

  • Methodological Answer : The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution (e.g., replacing morpholine under acidic conditions) . Reduction with Pd/C and H2_2 converts the nitro group to an amine, enabling further functionalization (e.g., amide coupling) . Control experiments using TLC monitoring are recommended to track reaction progress.

Advanced Research Questions

Q. What computational strategies (e.g., DFT) predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the compound’s HOMO-LUMO gaps, charge distribution, and nitro group polarization. For example, applied DFT to a fluorinated morpholine derivative, revealing enhanced electrophilicity at the nitro group . Such data guide hypotheses about reactivity in catalytic or biological systems.

Q. How can researchers evaluate the compound’s potential biological activity, and what mechanisms are plausible?

  • Methodological Answer :

  • In vitro assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Mechanistic studies : Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like cytochrome P450 or kinases. highlights π-π stacking interactions with aromatic protein residues as a key mechanism .

Q. What strategies resolve contradictions in experimental data (e.g., inconsistent bioactivity results)?

  • Methodological Answer :

  • Replicate experiments : Ensure consistent purity (>95% by HPLC) and solvent systems .
  • Statistical analysis : Apply ANOVA or Tukey’s test to compare biological replicates, as in ’s antioxidant activity study, where optical density variations (±0.05 AU) were resolved via triplicate measurements .
  • Control compounds : Use structurally similar analogs (e.g., 4-(4-nitrophenyl)morpholine) to isolate the role of ethoxy groups .

Q. How do structural modifications (e.g., replacing ethoxy with methoxy groups) alter physicochemical properties?

  • Methodological Answer :

  • Synthesis : Replace ethoxy with methoxy via demethylation (e.g., BBr3_3 in CH2_2Cl2_2) .
  • Property analysis : Compare logP (via shake-flask method) and solubility (UV/Vis spectroscopy). Methoxy derivatives typically exhibit lower hydrophobicity (ΔlogP ≈ -0.5) .
  • Biological impact : Modified analogs may show reduced cytotoxicity but enhanced metabolic stability, as seen in sulfonamide derivatives .

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Feasible Synthetic Routes

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Reactant of Route 1
4-(2,5-Diethoxy-4-nitrophenyl)morpholine
Reactant of Route 2
4-(2,5-Diethoxy-4-nitrophenyl)morpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.